Increased Lipophilicity (LogP) of Ethyl 5,6-Dimethylnicotinate vs. Unsubstituted Ethyl Nicotinate
Ethyl 5,6-dimethylnicotinate exhibits a calculated LogP value of approximately 1.88, compared to approximately 1.32 for unsubstituted ethyl nicotinate . This ~0.56 log unit increase in lipophilicity, attributable to the two methyl substituents, translates to approximately 3.6-fold higher octanol-water partition coefficient, which affects extraction efficiency from aqueous matrices, reversed-phase chromatographic retention, and passive membrane permeability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.88 (calculated) |
| Comparator Or Baseline | Ethyl nicotinate: LogP = ~1.32 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.56 (~3.6× higher partition coefficient) |
| Conditions | Calculated LogP values from authoritative chemical databases; experimental validation context not specified |
Why This Matters
Higher lipophilicity directly impacts method development for extraction and quantification of EDMN as a dental material leachable, where separation from more polar matrix interferences is required.
